2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione
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Overview
Description
2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione is a heterocyclic compound that features a unique combination of fluorophenyl, methoxy, and chromeno-pyrimidine-thione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione typically involves the conversion of a carbonyl group into a thiocarbonyl group using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide . The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux conditions to facilitate the thionation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar thionation reactions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione can undergo various chemical reactions, including:
Oxidation: Conversion of the thione group to a sulfoxide or sulfone.
Reduction: Reduction of the thione group to a thiol.
Substitution: Nucleophilic substitution reactions at the fluorophenyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand the interaction of thione-containing compounds with biological targets.
Industrial Applications: Potential use in the development of new materials with unique properties due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . This can result in the alteration of cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with potential medicinal applications.
Thieno[3,4-d]pyrimidine: Used as a photosensitizer in photodynamic therapy.
Uniqueness
2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione is unique due to its combination of fluorophenyl and methoxy groups, which can enhance its biological activity and selectivity compared to other similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H13FN2O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H13FN2O2S/c1-22-14-4-2-3-11-9-13-17(23-15(11)14)20-16(21-18(13)24)10-5-7-12(19)8-6-10/h2-8H,9H2,1H3,(H,20,21,24) |
InChI Key |
KYZQARSJTNWGBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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